In-Depth Technical Guide to 4-Amino-3-nitrobenzenesulfonamide: Properties, Structure, and Applications
In-Depth Technical Guide to 4-Amino-3-nitrobenzenesulfonamide: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of 4-Amino-3-nitrobenzenesulfonamide, a pivotal building block in medicinal chemistry, particularly in the development of targeted therapeutics.
Core Chemical Properties and Structure
4-Amino-3-nitrobenzenesulfonamide is an aromatic sulfonamide characterized by the presence of an amino group and a nitro group on the benzene ring. These functional groups significantly influence its chemical reactivity and utility as a synthetic precursor.
Chemical Structure:
The structural formula of 4-Amino-3-nitrobenzenesulfonamide is presented below:
Chemical Structure of 4-Amino-3-nitrobenzenesulfonamide
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Citation |
| IUPAC Name | 4-amino-3-nitrobenzenesulfonamide | [1] |
| CAS Number | 2360-19-2 | [2][3] |
| Molecular Formula | C₆H₇N₃O₄S | [1][3] |
| Molecular Weight | 217.21 g/mol | [1][4] |
Table 2: Physicochemical Properties
| Property | Value | Citation |
| Melting Point | 198-202 °C | |
| Solubility | Low solubility in nonpolar solvents and limited solubility in water. Better solubility in polar organic solvents like DMSO and methanol. | [5] |
| pKa | Data not readily available | |
| Appearance | Yellowish crystalline powder |
Role in Drug Development: A Precursor to Carbonic Anhydrase Inhibitors
4-Amino-3-nitrobenzenesulfonamide is a key starting material in the synthesis of a class of drugs known as carbonic anhydrase inhibitors (CAIs).[4][6] Carbonic anhydrases are a family of enzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[6][7]
The primary sulfonamide group (-SO₂NH₂) of 4-Amino-3-nitrobenzenesulfonamide is the key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrase, leading to its inhibition. The amino and nitro groups on the aromatic ring provide sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with varying potency and selectivity for different carbonic anhydrase isoforms.[6][8]
Of particular interest to researchers is the development of inhibitors targeting carbonic anhydrase isoforms IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[4][9] By using 4-Amino-3-nitrobenzenesulfonamide as a scaffold, medicinal chemists can design and synthesize novel CAIs with enhanced selectivity for these tumor-associated isoforms, paving the way for more targeted and effective cancer therapies.[9][10]
Workflow for the Development of Carbonic Anhydrase Inhibitors.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 4-Amino-3-nitrobenzenesulfonamide and its derivatives are crucial for researchers in this field. Below are generalized procedures based on common laboratory practices for similar compounds.
Synthesis of 4-Amino-3-nitrobenzenesulfonamide from 4-Acetamidobenzenesulfonyl Chloride
This synthesis involves the nitration of an acetyl-protected precursor followed by deprotection.
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Hydrochloric Acid
-
Sodium Carbonate
-
Ice
-
Water
-
Ethanol
Procedure:
-
Nitration: Carefully add 4-acetamidobenzenesulfonyl chloride to a cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature with an ice bath.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated intermediate.
-
Filter the precipitate, wash with cold water, and dry.
-
Hydrolysis (Deprotection): Reflux the nitrated intermediate with dilute hydrochloric acid to remove the acetyl protecting group.
-
Cool the reaction mixture and neutralize with a solution of sodium carbonate to precipitate the 4-Amino-3-nitrobenzenesulfonamide.
-
Filter the product, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the purified product.
Characterization Techniques
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the 4-Amino-3-nitrobenzenesulfonamide sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[11][12]
-
Transfer the finely ground powder to a pellet-forming die.[13][14]
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[14][15]
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure.
Sample Preparation:
-
Dissolve 5-10 mg of 4-Amino-3-nitrobenzenesulfonamide in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic and amine protons, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and fragmentation patterns.
Experimental Setup:
-
Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, often producing a protonated molecular ion [M+H]⁺.[16][17]
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.[16]
-
Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid) and introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.
This technical guide provides a foundational understanding of 4-Amino-3-nitrobenzenesulfonamide for professionals in the fields of chemical research and drug development. The provided data and protocols serve as a starting point for further investigation and application of this versatile chemical compound.
References
- 1. 4-Amino-3-nitrobenzene-1-sulfonamide | C6H7N3O4S | CID 2774388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-amino-3-nitro-benzenesulfonamide | 2360-19-2 [chemicalbook.com]
- 3. 4-Amino-3-nitrobenzenesulfonamide | CymitQuimica [cymitquimica.com]
- 4. 4-Amino-3-nitrobenzenesulfonamide Research Chemical [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eng.uc.edu [eng.uc.edu]
- 12. shimadzu.com [shimadzu.com]
- 13. scienceijsar.com [scienceijsar.com]
- 14. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 15. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 16. uab.edu [uab.edu]
- 17. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
